

An In-depth Technical Guide to Pyruvaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1,1-Dimethoxyacetone

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Introduction

Pyruvaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-propanone, is a key organic intermediate with significant applications in pharmaceutical synthesis, fragrance, and flavor industries.^[1] Its structure features a ketone and a dimethyl acetal group, offering a unique combination of reactivity and stability.^[1] The acetal functionality serves as a protecting group for the highly reactive aldehyde moiety of pyruvaldehyde (methylglyoxal), allowing for more controlled reactions in complex synthetic pathways.^[2] This guide provides a comprehensive overview of the physical and chemical properties of pyruvaldehyde dimethyl acetal, detailed experimental protocols, and its role in various chemical transformations.

Physical and Chemical Properties

Pyruvaldehyde dimethyl acetal is a clear, colorless to pale yellow liquid at room temperature.^[2] It possesses a mild, characteristic organic odor.^[2] The presence of the dimethyl acetal group significantly enhances its stability compared to the parent aldehyde, methylglyoxal, protecting it from oxidation and other undesirable side reactions.^{[1][2]}

Quantitative Data

The key physical and chemical properties of pyruvaldehyde dimethyl acetal are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	1,1-dimethoxypropan-2-one	[3]
Synonyms	Pyruvic aldehyde dimethyl acetal, Methylglyoxal dimethyl acetal, 1,1-Dimethoxyacetone	[1][3][4]
CAS Number	6342-56-9	[3]
Molecular Formula	C5H10O3	[3]
Molecular Weight	118.13 g/mol	[3]
Appearance	Clear liquid	[1]
Boiling Point	133-145 °C	[1][5][6]
Melting Point	-57 °C	[7]
Density	0.99 g/cm ³ (at 20 °C)	[7]
Specific Gravity	0.99900 to 1.00200 (at 20 °C)	[5]
Refractive Index	1.3970 to 1.4000 (at 20 °C)	[5][8]
Flash Point	34-37.78 °C	[5][7]
Vapor Pressure	8.48 - 11 hPa (at 20 °C)	[3][7][9]
Solubility in Water	350 g/L (at 20°C)	[6][9]
logP (o/w)	-0.199 (estimated)	[5]

Spectroscopic Data

- ¹H NMR: The proton NMR spectrum of pyruvaldehyde dimethyl acetal shows characteristic peaks corresponding to the methyl protons of the acetyl group, the methoxy protons, and the methine proton.[3]

- ^{13}C NMR: The carbon NMR spectrum provides signals for the carbonyl carbon, the acetal carbon, and the methyl carbons.[10]

Chemical Reactivity and Stability

The dimethyl acetal group imparts considerable stability to the molecule, particularly in neutral or basic conditions.[1] However, it is susceptible to hydrolysis under acidic conditions, which regenerates the parent pyruvaldehyde (methylglyoxal).[2] This controlled release of a highly reactive dicarbonyl species is a key feature of its utility in organic synthesis. The compound is flammable and should be handled with appropriate safety precautions.[11][12] It is incompatible with strong acids, bases, and oxidizing agents.[2]

Experimental Protocols

Synthesis of Pyruvaldehyde Dimethyl Acetal

The most common method for the synthesis of pyruvaldehyde dimethyl acetal is the acid-catalyzed reaction of pyruvaldehyde (often in the form of its hydrate or aqueous solution) with an excess of methanol.

Materials:

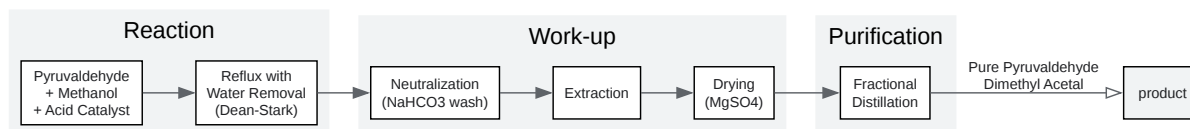
- Pyruvaldehyde (e.g., 40% aqueous solution)
- Methanol (anhydrous)
- Acid catalyst (e.g., sulfuric acid, Amberlite IR-120 resin)
- Benzene or Toluene (as an entrainer for water removal)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate

Procedure:

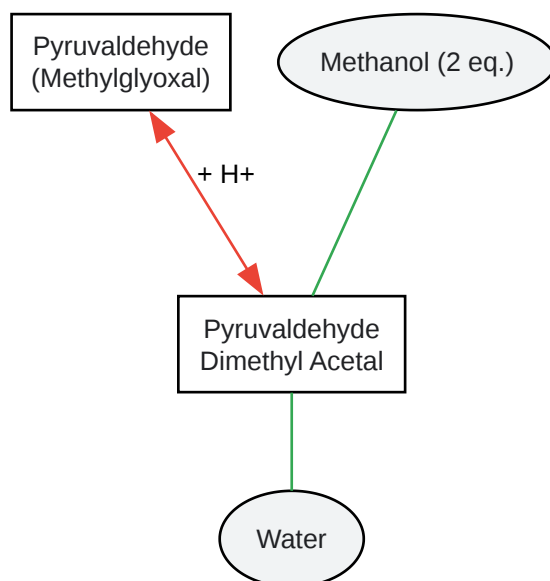
- In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the aqueous pyruvaldehyde solution and a significant excess of methanol.

- Add a catalytic amount of a strong acid, such as sulfuric acid.
- Add an azeotropic entrainer like benzene or toluene to facilitate the removal of water.
- Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
- Cool the reaction mixture to room temperature.
- Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure pyruvaldehyde dimethyl acetal.

Synthesis Workflow of Pyruvaldehyde Dimethyl Acetal



Formation and Hydrolysis of Pyruvaldehyde Dimethyl Acetal



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